molecular formula C14H10BrNS B8570146 2-(4-Bromophenyl)-6-methylbenzo[d]thiazole

2-(4-Bromophenyl)-6-methylbenzo[d]thiazole

Cat. No. B8570146
M. Wt: 304.21 g/mol
InChI Key: RBCZTJJCNGLDQQ-UHFFFAOYSA-N
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Patent
US07754348B2

Procedure details

2-amino-5-methylthiophenol 10.02 g (72 mmole), 4-bromobenzaldehyde 16 g (87 mmole), and 2.8 g of PTSA (14 mmole) was stirred in 150 ml of Toluene, the reaction mixture was then heated to reflux for 16 hours, after cooling, the reaction mixture was extracted with water, and then the organic layer was evaporated to dry, the residue was then recrystallized with acetone to get 16.85 g of product (yield=76.94%).
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
76.94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[SH:9].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]2[S:9][C:3]3[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
10.02 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)S
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
2.8 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with water
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
the residue was then recrystallized with acetone

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.85 g
YIELD: PERCENTYIELD 76.94%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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